4-(propoxycarbonyl)phenyl 4-chlorobenzoate
Overview
Description
4-(propoxycarbonyl)phenyl 4-chlorobenzoate is an organic compound with the molecular formula C17H15ClO4 and a molecular weight of 318.75 g/mol . This compound is characterized by the presence of a propoxycarbonyl group attached to a phenyl ring, which is further esterified with 4-chlorobenzoic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(propoxycarbonyl)phenyl 4-chlorobenzoate typically involves the esterification of 4-chlorobenzoic acid with 4-(propoxycarbonyl)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane . The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-(propoxycarbonyl)phenyl 4-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing chloro group on the benzene ring.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Scientific Research Applications
4-(propoxycarbonyl)phenyl 4-chlorobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(propoxycarbonyl)phenyl 4-chlorobenzoate involves its interaction with molecular targets through its functional groups. The ester linkage can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in various biochemical pathways . The chloro group on the benzene ring can influence the compound’s reactivity and interaction with other molecules, potentially affecting its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-(methoxycarbonyl)phenyl 4-chlorobenzoate: Similar structure but with a methoxycarbonyl group instead of a propoxycarbonyl group.
4-(ethoxycarbonyl)phenyl 4-chlorobenzoate: Similar structure but with an ethoxycarbonyl group instead of a propoxycarbonyl group.
Uniqueness
4-(propoxycarbonyl)phenyl 4-chlorobenzoate is unique due to the presence of the propoxycarbonyl group, which can impart different physicochemical properties compared to its methoxycarbonyl and ethoxycarbonyl analogs .
Properties
IUPAC Name |
propyl 4-(4-chlorobenzoyl)oxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO4/c1-2-11-21-16(19)12-5-9-15(10-6-12)22-17(20)13-3-7-14(18)8-4-13/h3-10H,2,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSCIRLANMXCGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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